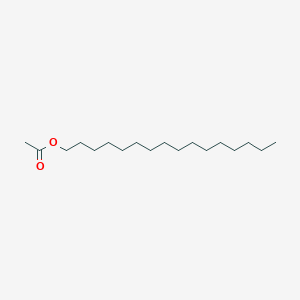

Cetyl Acetate

Descripción

Hexadecyl acetate has been reported in Sesamia grisescens, Flavobacterium, and other organisms with data available.

Propiedades

IUPAC Name |

hexadecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTDYDRCKUBPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052312 | |

| Record name | Hexadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | Cetyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-70-9 | |

| Record name | Hexadecyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q43814HXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Enzymatic Transesterification for the Synthesis of Cetyl Acetate

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cetyl acetate, a valuable wax ester with applications in cosmetics, pharmaceuticals, and as a lubricant, has increasingly moved towards greener, enzymatic methods. This technical guide provides an in-depth overview of the synthesis of this compound and other cetyl esters via enzymatic transesterification, offering a sustainable alternative to traditional chemical routes. Enzymatic synthesis, primarily utilizing lipases, operates under milder conditions, offers high specificity, and reduces the generation of hazardous byproducts.

Principles of Enzymatic Transesterification

Enzymatic transesterification for this compound synthesis involves the reaction of a cetyl alcohol with an acyl donor, such as an ethyl or vinyl acetate, catalyzed by a lipase. The reaction is a reversible process where the equilibrium can be shifted towards the product side by removing one of the products, typically the short-chain alcohol (e.g., ethanol) formed. The use of immobilized enzymes is prevalent as it allows for easier separation from the reaction mixture and enhances enzyme stability and reusability.

The general reaction can be represented as:

Ethyl Acetate + Cetyl Alcohol ⇌ this compound + Ethanol

Several lipases have demonstrated high efficacy in catalyzing this reaction, with Candida antarctica lipase B (CALB), often in its immobilized form as Novozym® 435, being one of the most widely used and efficient biocatalysts.[1][2][3] Other lipases, such as those from Thermomyces lanuginosus and Rhizomucor miehei, have also been successfully employed.[1][2][4][5]

Quantitative Data Summary

The efficiency of enzymatic cetyl ester synthesis is influenced by several factors, including the choice of enzyme, reaction temperature, substrate molar ratio, enzyme loading, and reaction time. The following tables summarize quantitative data from various studies on the synthesis of cetyl esters.

Table 1: Optimization of Cetyl Ester Synthesis using Novozym® 435

| Cetyl Ester | Acyl Donor | Molar Ratio (Alcohol:Acid) | Enzyme Amount | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Cetyl Laurate | Lauric Acid | 1:1 | 0.08 - 1.0 g | 50 - 80 | - | >98.5 | |

| Cetyl Myristate | Myristic Acid | 1:1 | 0.08 - 1.0 g | 50 - 80 | - | >98.5 | |

| Cetyl Palmitate | Palmitic Acid | 1:1 | 0.08 - 1.0 g | 50 - 80 | - | >98.5 | |

| Cetyl Stearate | Stearic Acid | 1:1 | 0.08 - 1.0 g | 50 - 80 | - | >98.5 | |

| Cetyl Octanoate | Octanoic Acid | 1-3:1 | 10-50% (w/w) | 45 - 65 | 1 - 5 | ~98 | [1][2] |

Table 2: Optimization of Cetyl Ester Synthesis using Other Lipases

| Cetyl Ester | Lipase | Acyl Donor | Molar Ratio (Alcohol:Acid) | Enzyme Amount | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |

| Cetyl Oleate | Thermomyces lanuginosus | Oleic Acid | 1:1 | 15% (m/v) | 50 | 9 h (in hexane) | 90.2 | [4] |

| Cetyl Oleate | Thermomyces lanuginosus | Oleic Acid | 1:1 | 15% (m/v) | 50 | 24 h (solvent-free) | 91.5 | [4] |

| Cetyl Decanoate | Thermomyces lanuginosus | Decanoic Acid | 1.25:1 | 7.5% (m/m) | - | 30 min (in heptane) | 92.5 | [5][6] |

| Cetyl Decanoate | Thermomyces lanuginosus | Decanoic Acid | 1:1 | 10% (m/m) | - | 50 min (solvent-free) | 85.4 | [5][6] |

| Cetyl Octanoate | Lipozyme® RMIM | Octanoic Acid | 2:1 | 10-50% (w/w) | 45 - 65 | 1 - 5 h | ~94 | [1][2] |

| Palm Wax Esters | Rhizopus oryzae | Palm Stearin | 3:1 | 300 IU/mL | 30 | 2 h | 98.52 | [7] |

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound, which can be adapted for other cetyl esters.

Materials and Equipment

-

Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435).

-

Substrates: Cetyl alcohol and ethyl acetate (or another suitable acyl donor).

-

Solvent (optional): n-hexane or heptane. Many procedures are successful in a solvent-free system.[4]

-

Reactor: A jacketed glass reactor or a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe.[8] For reactions sensitive to water, a vacuum setup can be used to remove the ethanol byproduct.

-

Temperature Control: A circulating water bath or heating mantle.

-

Purification: Ethanol and a saturated sodium carbonate solution for washing, followed by a separation funnel.[8] Silica gel for column chromatography if higher purity is required.[9]

-

Analytical Equipment: Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for monitoring reaction progress and determining product purity.

Synthesis Procedure

-

Reactor Setup: Set up the reactor system with stirring and temperature control. If operating under vacuum, connect the reactor to a vacuum pump through a cold trap.

-

Substrate Addition: For a solvent-free reaction, add cetyl alcohol to the reactor and heat it to the desired reaction temperature (e.g., 60-70 °C) until it melts. Then, add the ethyl acetate. A typical molar ratio of cetyl alcohol to ethyl acetate is 1:1, but an excess of the acyl donor can be used to shift the equilibrium.

-

Enzyme Addition: Once the substrates are at the desired temperature and well-mixed, add the immobilized lipase (e.g., 5-10% by weight of the substrates).[5][8]

-

Reaction: Maintain the reaction at the set temperature with constant stirring (e.g., 200-350 rpm).[8] The reaction time can range from a few hours to 24 hours, depending on the desired conversion.[4][8]

-

Reaction Monitoring: Periodically take small samples from the reaction mixture to analyze the conversion of cetyl alcohol and the formation of this compound using GC or HPLC.

-

Enzyme Recovery: After the reaction, stop the stirring and allow the immobilized enzyme to settle. The liquid product can then be decanted or filtered to separate the enzyme. The recovered enzyme can be washed with a solvent (e.g., hexane) and dried for reuse.

-

Product Purification: The crude product may contain unreacted substrates. To purify, first wash the product with ethanol to remove unreacted cetyl alcohol.[8] Then, wash with a saturated sodium carbonate solution to remove any free fatty acids that might be present as impurities.[8] Finally, wash with distilled water to remove any remaining salts. The organic layer containing the this compound is then separated and dried over anhydrous sodium sulfate. For very high purity, column chromatography on silica gel can be performed.[9]

Visualizations

Enzymatic Reaction Mechanism

The enzymatic synthesis of esters like this compound by lipases often follows a Ping-Pong Bi-Bi mechanism. This involves the formation of a covalent acyl-enzyme intermediate.

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of this compound.

Experimental Workflow

The following diagram outlines the typical workflow for the enzymatic synthesis and purification of this compound.

References

- 1. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. High yield of wax ester synthesized from cetyl alcohol and octanoic acid by lipozyme RMIM and Novozym 435 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic and thermodynamic studies on the enzymatic synthesis of wax ester catalyzed by lipase immobilized on glutaraldehyde-activated rice husk particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic, thermodynamic, optimization and reusability studies for the enzymatic synthesis of a saturated wax ester [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Immobilized Rhizopus oryzae lipase catalyzed synthesis of palm stearin and cetyl alcohol wax esters: Optimization by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Portal [scholarworks.brandeis.edu]

- 9. researchgate.net [researchgate.net]

Physicochemical Properties of Cetyl Acetate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of Cetyl Acetate (Hexadecyl Acetate), a long-chain ester of significant interest in the pharmaceutical, cosmetic, and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the temperature-dependent behavior of this compound.

Introduction

This compound (CAS No. 629-70-9), the ester of cetyl alcohol and acetic acid, is a waxy solid at room temperature with a faint, pleasant odor.[1][2][3] Its emollient and skin-conditioning properties have led to its widespread use in cosmetics and personal care products.[4] In the pharmaceutical industry, it serves as a potential excipient in topical formulations and as a component in drug delivery systems. A thorough understanding of its physicochemical properties, and how they vary with temperature, is crucial for formulation development, process optimization, and ensuring product stability and performance.

This guide summarizes key physicochemical parameters of this compound—density, viscosity, refractive index, and surface tension—and their relationship with temperature. It also provides detailed experimental protocols for the determination of these properties.

Physicochemical Properties of this compound

| Property | Temperature (°C) | Value | Data Type |

| Density | 25 | 0.856 - 0.862 g/cm³ | Experimental[5] |

| 50 | ~0.84 g/cm³ | Estimated | |

| 75 | ~0.82 g/cm³ | Estimated | |

| 100 | ~0.80 g/cm³ | Estimated | |

| Viscosity | 25 | Solid | Experimental |

| 50 | ~10-15 mPa·s | Estimated | |

| 75 | ~5-8 mPa·s | Estimated | |

| 100 | ~2-4 mPa·s | Estimated | |

| Refractive Index | 20 | 1.439 - 1.445 | Experimental[5] |

| 50 | ~1.432 | Estimated | |

| 75 | ~1.425 | Estimated | |

| 100 | ~1.418 | Estimated | |

| Surface Tension | 50 | ~28-30 mN/m | Estimated |

| 75 | ~26-28 mN/m | Estimated | |

| 100 | ~24-26 mN/m | Estimated | |

| Melting Point | - | 19.5 °C | Experimental[6] |

| Boiling Point | - | 322 - 323 °C | Experimental[5] |

Note on Estimated Data: The estimated values are derived from general principles and empirical equations that describe the behavior of long-chain fatty acid esters.[3][6][7] Specifically:

-

Density: Generally decreases linearly with increasing temperature for liquids.[8]

-

Viscosity: For molten waxes and long-chain esters, viscosity decreases exponentially with increasing temperature.[3][9]

-

Refractive Index: Tends to decrease linearly with increasing temperature for organic liquids.[10][11]

-

Surface Tension: Generally decreases with increasing temperature for most liquids.[6][7][12]

These estimations provide a useful trend analysis but should be confirmed by experimental data for high-precision applications.

Experimental Protocols

Accurate determination of the physicochemical properties of waxy solids like this compound requires specialized experimental techniques, particularly for measurements above its melting point.

Density Measurement

The density of this compound in its solid state can be determined using the wax immersion method. For molten this compound, a dilatometer or a high-temperature densimeter is suitable.[5]

Protocol for Density of Molten this compound using a Dilatometer:

-

Calibration: Calibrate the dilatometer with a liquid of known density and thermal expansion over the desired temperature range.

-

Sample Preparation: A known mass of solid this compound is introduced into the dilatometer bulb.

-

Melting: The dilatometer is heated in a thermostatic bath to a temperature above the melting point of this compound to ensure the sample is completely molten.

-

Equilibration and Measurement: The temperature of the bath is stabilized at the desired measurement temperature. The volume of the molten this compound is read from the calibrated capillary stem of the dilatometer.

-

Temperature Variation: The temperature is systematically varied, and volume readings are taken at each new equilibrium temperature.

-

Calculation: The density at each temperature is calculated by dividing the initial mass of the sample by the measured volume.

Viscosity Measurement

The viscosity of molten this compound can be determined using a rotational viscometer or rheometer.[2][9]

Protocol for Viscosity of Molten this compound using a Rotational Viscometer:

-

Instrument Setup: Equip the viscometer with a thermostatically controlled heating system and a suitable spindle for the expected viscosity range.

-

Sample Loading: Place a sufficient amount of solid this compound into the sample container and heat it until it is completely molten.

-

Temperature Control: Bring the molten sample to the desired measurement temperature and allow it to thermally equilibrate.

-

Measurement: Immerse the spindle into the molten sample to the specified depth. Begin rotation of the spindle at a known speed and record the torque required to maintain that speed.

-

Data Acquisition: The instrument's software calculates the dynamic viscosity based on the spindle geometry, rotational speed, and measured torque.

-

Temperature Sweep: Repeat the measurement at various temperatures to obtain a viscosity-temperature profile.

Refractive Index Measurement

The refractive index of solid this compound can be measured using an Abbe refractometer with a solid measurement kit.[13] For the molten state, a standard Abbe refractometer with a temperature-controlled prism can be used.

Protocol for Refractive Index of Molten this compound using an Abbe Refractometer:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index at the measurement temperature.

-

Sample Application: Apply a small amount of molten this compound to the surface of the lower prism.

-

Prism Closure and Temperature Equilibration: Close the prisms and allow the sample to form a thin film. Allow sufficient time for the sample to reach the set temperature of the instrument.

-

Measurement: Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale or digital display.

-

Temperature Variation: Repeat the measurements at different temperatures by adjusting the setpoint of the circulating water bath.

Surface Tension Measurement

The surface tension of molten this compound can be measured using methods such as the Du Noüy ring method, the Wilhelmy plate method, or the pendant drop method.[1][14][15][16]

Protocol for Surface Tension of Molten this compound using the Du Noüy Ring Method:

-

Instrument Setup: Use a tensiometer equipped with a platinum-iridium ring and a thermostatically controlled sample stage.

-

Sample Preparation: Place the this compound in the sample vessel and heat it until completely molten and at the desired temperature.

-

Measurement: Immerse the ring into the molten liquid and then slowly pull it through the surface.

-

Force Measurement: The instrument measures the maximum force required to pull the ring through the liquid-air interface.

-

Calculation: The surface tension is calculated from this force, taking into account the dimensions of the ring and a correction factor.

-

Temperature Variation: Repeat the measurements at different temperatures to determine the temperature dependence of the surface tension.

Visualization of Physicochemical Property Relationships

The following diagram illustrates the general relationship between temperature and the key physicochemical properties of this compound in its liquid state.

Caption: General influence of increasing temperature on the primary physicochemical properties of molten this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound and their dependence on temperature. The presented data, combining experimental values with reasoned estimations, offers a valuable resource for professionals in pharmaceutical and chemical research and development. The detailed experimental protocols serve as a practical guide for in-house determination of these critical parameters. Further experimental investigation is encouraged to build a more comprehensive and precise temperature-dependent dataset for this versatile long-chain ester.

References

- 1. investmentcasting.org [investmentcasting.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. US6035706A - Method and apparatus for determining the wax appearance temperature of paraffinic petroleum oils - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. brighton-science.com [brighton-science.com]

- 15. BYK ebook for surface additives – BYK [byk.com]

- 16. Surface tension | KRÜSS Scientific [kruss-scientific.com]

Cetyl Acetate as a Long-Chain Ester Model in Interfacial Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl acetate (also known as hexadecyl acetate) is the ester formed from cetyl alcohol and acetic acid. As a long-chain ester, it possesses a distinct amphiphilic character, with a 16-carbon hydrophobic alkyl tail and a polar acetate head group. This molecular structure makes it an excellent model compound for studying the behavior of lipids and esters at interfaces. Its waxy, water-repellent nature and ability to modify the properties of oil-water and air-water interfaces are of significant interest in various fields, particularly in the formulation of cosmetics, personal care products, and advanced drug delivery systems.[1]

This technical guide provides an in-depth analysis of this compound's role in interfacial science. It covers its fundamental physicochemical properties, its behavior in forming monolayers and stabilizing emulsions, and its application as a core component in lipid-based nanoparticles. Detailed experimental protocols for analyzing its interfacial properties and for formulating nanocarriers are also presented, offering a comprehensive resource for professionals in research and development.

Physicochemical Properties of this compound

This compound is a waxy solid at room temperature and is practically insoluble in water.[1] Its key properties are summarized in the table below. A crucial parameter for interfacial science is its interfacial tension with water, which has been shown to be highly sensitive to temperature.[2]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₃₆O₂ | [3] |

| Molecular Weight | 284.48 g/mol | [3] |

| Appearance | Waxy, colorless solid | |

| Specific Gravity | 0.856 - 0.862 @ 25°C | [4][5] |

| Boiling Point | 322 - 323°C @ 760 mmHg | [3][5] |

| Flash Point | 146.11°C (295°F) | [4][5] |

| Refractive Index | 1.439 - 1.445 @ 20°C | [4][5] |

| Water Solubility | 0.00371 mg/L @ 25°C (estimated) | [5] |

| logP (o/w) | 7.740 | [5] |

| Interfacial Tension | Highly temperature-dependent; decreases with increasing temperature. At 25°C vs. 26°C, the tension differs by 1.0 dyne/cm. | [2] |

This compound at Interfaces

The dual hydrophobic-hydrophilic nature of this compound dictates its behavior at interfaces, where it orients itself to minimize the free energy of the system.

Monolayer Formation and Behavior

When spread on an aqueous subphase, this compound molecules arrange into a monolayer at the air-water interface. The polar acetate head groups are oriented towards the water, while the long hydrophobic cetyl chains extend into the air. This arrangement reduces the surface tension of the water. The study of these monolayers, often using a Langmuir-Blodgett trough, provides fundamental insights into molecular packing, phase transitions, and the area occupied per molecule, which are critical for understanding emulsion stability and lipid membrane interactions.[6]

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. The effect of certain potassium salts on the electrophoretic mobility of this compound emulsions, and on the interfacial tension between this compound and water - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. This compound [flavscents.com]

- 4. This compound, 629-70-9 [thegoodscentscompany.com]

- 5. This compound, 629-70-9 [perflavory.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Cetyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl acetate (hexadecyl acetate), the ester of cetyl alcohol and acetic acid, is a waxy solid at room temperature with significant applications in the cosmetic, pharmaceutical, and manufacturing industries. Its utility is often dictated by its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility profile of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility testing. While precise quantitative solubility data is sparse in publicly available literature, this guide consolidates existing qualitative information and provides the necessary framework for its empirical determination.

Introduction to this compound

This compound is an organic compound with the chemical formula CH₃(CH₂)₁₅OOCCH₃. It is characterized by a long hydrocarbon chain, which imparts a hydrophobic and waxy nature to the molecule.[1] This structure is central to its physical properties and solubility behavior. In various formulations, it functions as a skin-conditioning agent, emollient, and fragrance ingredient. Understanding its solubility is crucial for formulation development, purification processes, and quality control.

Solubility Profile of this compound

This compound's solubility is governed by the principle of "like dissolves like." Its long, nonpolar alkyl chain makes it readily soluble in nonpolar organic solvents, while the ester group provides a slight degree of polarity. Based on available data, the solubility of this compound in common organic solvents can be summarized as follows.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Polarity | Solubility |

| Alcohols | |||

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][3][4] |

| Ethers | |||

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1] |

| Ketones | |||

| Acetone | CH₃COCH₃ | Polar Aprotic | Soluble |

| Halogenated Solvents | |||

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1], Slightly Soluble[2] |

| Hydrocarbons | |||

| Hexane | C₆H₁₄ | Nonpolar | Expected to be soluble |

| Aqueous Solvents | |||

| Water | H₂O | Polar Protic | Insoluble[1][3] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a waxy solid like this compound in an organic solvent can be achieved through several established methods. The following protocols are generalized from standard laboratory procedures for lipids and esters.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.[5]

Objective: To determine the mass of this compound that can dissolve in a specific volume of a solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporating dish in a fume hood and allow the solvent to evaporate. Gentle heating in an oven or the use of a rotary evaporator can expedite this process, but care must be taken not to sublime the this compound.

-

Once the solvent has completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent and cool to room temperature.

-

Weigh the evaporating dish containing the dried this compound residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility as grams of this compound per 100 mL of solvent (or other desired units).

-

Instrumental Analysis (e.g., HPLC)

For more precise measurements or for complex mixtures, High-Performance Liquid Chromatography (HPLC) can be used.

Objective: To determine the concentration of this compound in a saturated solution using an analytical instrument.

Materials:

-

Same as for the gravimetric method.

-

HPLC system with a suitable detector (e.g., UV or RI detector).

-

Volumetric flasks and pipettes.

-

Mobile phase compatible with the solvent and this compound.

Procedure:

-

Preparation of Saturated Solution and Filtration:

-

Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and filter it.

-

-

Sample Dilution:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

-

HPLC Analysis:

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution and record the peak area.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This compound exhibits solubility characteristics typical of a long-chain fatty acid ester, being generally soluble in nonpolar organic solvents and insoluble in water. While quantitative solubility data is not widely published, the experimental protocols detailed in this guide provide a robust framework for its determination in a laboratory setting. The choice of method will depend on the required accuracy and the available equipment. For routine determinations, the gravimetric method is often sufficient, while instrumental methods like HPLC offer higher precision.

References

A Technical Guide to the Spectroscopic Characterization of Cetyl Acetate via NMR and FTIR

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl acetate (hexadecyl acetate) is an acetate ester of cetyl alcohol, widely utilized in the cosmetics and pharmaceutical industries as an emollient, masking agent, and skin conditioner.[1] Its chemical structure and purity are critical for its function and safety in final formulations. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, specifically focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols, data interpretation, and a logical workflow for analysis are presented to aid researchers in confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For this compound (C₁₈H₃₆O₂), both ¹H (proton) and ¹³C NMR are essential for unambiguous structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) in a deuterated solvent like chloroform (CDCl₃) are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a (CH₃-C=O) | ~ 2.05 | Singlet (s) | 3H |

| b (-O-CH₂-) | ~ 4.06 | Triplet (t) | 2H |

| c (-(CH₂)₁₄-) | ~ 1.25 | Multiplet (m) | 28H |

| d (-(CH₂)₁₄-CH₃) | ~ 0.88 | Triplet (t) | 3H |

Note: Chemical shifts are predictive and can vary slightly based on solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| 1 (CH₃-C =O) | ~ 171.1 |

| 2 (C H₃-C=O) | ~ 21.0 |

| 3 (-O-C H₂-) | ~ 64.9 |

| 4-17 (-(C H₂)₁₄-) | ~ 22.7 - 31.9 |

| 18 (-(CH₂)₁₄-C H₃) | ~ 14.1 |

Note: The signals for the long alkyl chain carbons (4-17) will appear as a cluster of peaks in the ~22-32 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is dominated by absorptions corresponding to its ester and alkane functionalities.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C-H (Alkane) | Stretch | 2950 - 2850 | Strong |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong |

| -CH₂- / -CH₃ | Bend | 1470 - 1365 | Medium |

The most prominent peak in the spectrum is the strong carbonyl (C=O) stretch between 1750-1735 cm⁻¹, which is characteristic of an aliphatic ester.[2][3] The strong C-H stretching absorptions just below 3000 cm⁻¹ confirm the presence of the long saturated alkyl chain.

Experimental Protocols

Precise and accurate data acquisition relies on proper sample preparation and instrument operation.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 10-25 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4][5]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][6] this compound is soluble in nonpolar organic solvents.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

-

To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[5][7]

-

The final solution height in the tube should be between 4.0 and 5.0 cm.[4][5]

-

Cap the NMR tube securely and label it clearly.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning using a depth gauge.

-

Lock the spectrometer onto the deuterium signal of the solvent.[4]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[4]

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

Set appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

-

ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solids and liquids.[8]

-

Sample Preparation & Measurement :

-

Ensure the ATR crystal (e.g., diamond, zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.[9]

-

Place a small amount of the solid this compound sample directly onto the ATR crystal surface.

-

Use the instrument's press to apply firm and even pressure, ensuring optimal contact between the sample and the crystal.[8]

-

Collect the sample spectrum. A typical measurement involves 16-64 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.[9][10]

-

-

Data Processing :

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.

-

Perform a baseline correction if necessary to ensure the baseline is flat.[9]

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Spectroscopic Analysis Workflow

The logical flow from sample handling to final structural confirmation is a critical component of rigorous chemical characterization.

Caption: Logical workflow for the characterization of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a comprehensive and definitive characterization of this compound. NMR spectroscopy confirms the precise arrangement of protons and carbons in the molecular skeleton, while FTIR identifies the key functional groups. The data and protocols presented in this guide serve as a robust resource for scientists to verify the identity, purity, and structural integrity of this compound in research, development, and quality control settings.

References

- 1. ewg.org [ewg.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. sites.bu.edu [sites.bu.edu]

- 8. agilent.com [agilent.com]

- 9. 2.6. ATR-FTIR Spectroscopy [bio-protocol.org]

- 10. 2.6.5. ATR-FTIR Spectroscopy [bio-protocol.org]

Unveiling the Crystalline Maze: A Technical Guide to the Polymorphism of Cetyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Cetyl acetate (hexadecyl acetate), a long-chain ester, is a waxy solid utilized in various pharmaceutical and cosmetic formulations. The solid-state properties of this excipient are critically important as they can influence the stability, manufacturability, and performance of the final product. Like many long-chain organic molecules, this compound is expected to exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing arrangements. Understanding and controlling this phenomenon is paramount for ensuring product consistency and quality.

This technical guide provides an in-depth exploration of the principles of polymorphism as they apply to this compound. Due to a lack of extensive published data specifically on this compound polymorphs, this guide leverages data from analogous long-chain esters and wax esters to illustrate the expected behavior and analytical approaches.

The Polymorphic Landscape of Long-Chain Esters

Long-chain esters, such as this compound, are known to crystallize in different polymorphic forms, primarily governed by the packing of their long aliphatic chains. These forms, often designated as α, β', and β, differ in their thermodynamic stability and physical properties.

-

α (Alpha) Form: This is typically the least stable, metastable form, often obtained by rapid cooling from the melt. The hydrocarbon chains in the α-form are loosely packed in a hexagonal lattice, allowing for a degree of rotational freedom.

-

β' (Beta Prime) Form: This form exhibits an intermediate level of stability and is characterized by a more ordered, orthorhombic packing of the alkyl chains.

-

β (Beta) Form: This represents the most stable polymorphic form, with the molecules arranged in a highly ordered triclinic lattice, leading to the densest packing.

The transitions between these forms are often monotropic, meaning that the less stable forms will irreversibly transform into the more stable β form over time or with thermal input.

Quantitative Data on Analogous Long-Chain Esters

The following tables summarize typical quantitative data for long-chain esters, which can be considered indicative of the expected properties for different polymorphs of this compound.

Table 1: Thermal Properties of Analogous Saturated Wax Ester Polymorphs

| Polymorphic Form | Melting Point (T_m) Range (°C) | Enthalpy of Fusion (ΔH_f) (J/g) | Typical Crystallization Condition |

| α (Metastable) | Lower | Lower | Rapid cooling from melt |

| β' (Metastable) | Intermediate | Intermediate | Slower cooling or crystallization from solvents |

| β (Stable) | Higher | Higher | Annealing of less stable forms or slow crystallization |

Data presented are generalized from studies on various long-chain wax esters.

Table 2: Crystallographic Data for Polymorphs of a Homologous Series of n-Alkyl Methyl Esters

| Compound (Chain Length) | Polymorphic Group | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Methyl nonanoate (C9) | Odd-numbered | Triclinic | P-1 | 4.18 | 5.58 | 26.2 | 91.5 | 93.2 | 110.1 |

| Methyl decanoate (C10) | Even-numbered | Orthorhombic | Pca2_1 | 5.59 | 7.31 | 53.8 | 90 | 90 | 90 |

| Methyl undecanoate (C11) | Odd-numbered | Triclinic | P-1 | 4.17 | 5.57 | 28.7 | 91.3 | 93.5 | 110.2 |

| Methyl dodecanoate (C12) | Even-numbered | Orthorhombic | Pca2_1 | 5.60 | 7.32 | 58.8 | 90 | 90 | 90 |

This data illustrates the common packing arrangements found in long-chain esters, which are expected to be similar for this compound.

Experimental Protocols for Polymorph Characterization

A multi-technique approach is essential for the comprehensive characterization of this compound polymorphs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties (melting points, enthalpies of fusion, and solid-solid transitions) of different polymorphic forms.

Methodology:

-

Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

To identify existing polymorphs, heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature above its melting point.

-

To study polymorphic transitions, a heat-cool-heat cycle is employed:

-

First heating scan to melt the sample and erase its thermal history.

-

Controlled cooling scan (e.g., 5 °C/min) to induce crystallization into potentially metastable forms.

-

Second heating scan to observe the melting of the crystallized forms and any solid-state transitions.

-

-

Analyze the resulting thermogram for endothermic (melting, solid-solid transition) and exothermic (crystallization) events.

Powder X-Ray Diffraction (PXRD)

Objective: To identify and differentiate crystalline forms based on their unique diffraction patterns.

Methodology:

-

Prepare a uniform, flat powder sample of this compound on a sample holder.

-

Place the sample in the PXRD instrument.

-

Expose the sample to monochromatic X-ray radiation (typically Cu Kα).

-

Scan the sample over a range of 2θ angles (e.g., 2° to 40°) while detecting the diffracted X-rays.

-

The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline form. Different polymorphs will exhibit distinct peak positions and relative intensities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To detect differences in the vibrational modes of the this compound molecule in different crystalline environments.

Methodology:

-

Prepare the sample, typically using an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Place a small amount of the this compound powder onto the ATR crystal and ensure good contact.

-

Acquire the infrared spectrum over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).

-

Polymorphic forms may show differences in peak position, shape, or splitting in specific regions of the spectrum, particularly those corresponding to the carbonyl stretching and the rocking/wagging vibrations of the long alkyl chain, which are sensitive to the packing arrangement.

Visualizing Polymorphic Relationships and Experimental Workflows

Caption: Potential monotropic transitions between polymorphic forms of this compound.

Thermal Decomposition Analysis of Cetyl Acetate by Thermogravimetric Analysis (TGA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl acetate (hexadecyl acetate) is the ester of cetyl alcohol and acetic acid, finding applications in cosmetics, personal care products, and as a lubricant. A thorough understanding of its thermal stability is paramount for determining processing parameters, storage conditions, and predicting its behavior in various formulations. Thermogravimetric analysis (TGA) is a fundamental analytical technique used to characterize the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.

Principles of Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature. The resulting data is typically plotted as mass or mass percentage on the y-axis against temperature or time on the x-axis, generating a TGA curve. The derivative of this curve, known as the Derivative Thermogram (DTG), shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition.

Expected Thermal Decomposition Profile of this compound

Based on the thermal decomposition of other long-chain alkyl acetates, this compound is expected to be a relatively thermally stable compound. Its decomposition is likely to occur in a single, well-defined step under an inert atmosphere.

Decomposition Mechanism

The primary thermal decomposition pathway for esters containing at least one β-hydrogen on the alcohol moiety is a unimolecular elimination reaction that proceeds through a six-membered cyclic transition state. This concerted reaction, often referred to as ester pyrolysis or a cis-elimination, results in the formation of an alkene and a carboxylic acid. In the case of this compound, the expected products are 1-hexadecene and acetic acid.

At higher temperatures, these primary products may undergo secondary decomposition reactions.

Experimental Protocol for TGA of this compound

This section outlines a detailed experimental protocol for the thermogravimetric analysis of this compound, based on best practices for similar long-chain esters.[2][3][4][5]

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q5000 IR, Mettler Toledo TGA/DSC 3+)

-

High-purity nitrogen (99.999%) for inert atmosphere

-

Analytical balance for sample preparation

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible. Ensure the sample is evenly distributed at the bottom of the crucible.

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibration: Equilibrate the sample at 30 °C.

-

Heating: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Isothermal (optional): Hold the sample at 600 °C for a few minutes to ensure complete decomposition.

-

-

Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

Data Presentation and Analysis

The TGA data should be analyzed to determine key thermal stability parameters. While experimental data for this compound is not available, the following table outlines the expected parameters and provides hypothetical values based on the analysis of similar long-chain esters.

Table 1: Expected TGA Data for this compound

| Parameter | Expected Value Range | Description |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | 250 - 300 °C | The temperature at which the maximum rate of mass loss occurs, determined from the DTG curve. |

| Endset Decomposition Temperature (Tendset) | 300 - 350 °C | The temperature at which the primary decomposition is complete. |

| Mass Loss (%) | ~100% | The total percentage of mass lost during the decomposition process in an inert atmosphere. |

| Residue at 600 °C (%) | < 1% | The amount of non-volatile material remaining at the end of the experiment. |

Mandatory Visualizations

Experimental Workflow

Logical Relationship of Thermal Decomposition

Conclusion

This technical guide provides a comprehensive framework for the thermal decomposition analysis of this compound by TGA. Although specific quantitative data for this compound is not extensively reported, the provided experimental protocol and the expected decomposition profile, based on analogous long-chain esters, offer a valuable resource for researchers and professionals in the field. The primary decomposition mechanism is anticipated to be a cis-elimination reaction, yielding 1-hexadecene and acetic acid. For precise quantitative data, it is recommended to perform the TGA experiment following the detailed protocol outlined in this guide. This will enable the determination of key thermal stability parameters essential for the effective application and handling of this compound in various industries.

References

Cetyl Acetate as a Natural Pheromone Component: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl acetate (hexadecyl acetate), a long-chain fatty acid ester, has been identified as a component of the natural pheromone blends of several insect species, primarily within the order Lepidoptera. While often present as a minor component, its role can be crucial in modulating the behavioral responses of male moths to the female-emitted sex pheromone. Its presence can have synergistic, antagonistic, or even redundant effects on the activity of the major pheromone components, thereby contributing to the specificity and efficacy of the chemical communication channel. This technical guide provides a comprehensive overview of the role of this compound and related C16 acetates in insect chemical communication, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical and neurophysiological pathways.

Data Presentation: Quantitative Analysis of C16 Acetates in Insect Pheromones

The following tables summarize quantitative data from studies on insect species where hexadecenyl acetates (C16 acetates, including this compound) have been identified as behaviorally relevant pheromone components.

Table 1: Pheromone Blend Composition of Selected Moth Species

| Insect Species | Pheromone Component | Abbreviation | Relative Amount (%) | Reference |

| Ostrinia nubilalis (E-strain, European population) | (Z)-11-Tetradecenyl acetate | Z11-14:OAc | Major | [1] |

| (E)-11-Tetradecenyl acetate | E11-14:OAc | Minor | [1] | |

| (Z)-11-Hexadecenyl acetate | Z11-16:OAc | Present | [1] | |

| Sesamia nonagrioides | (Z)-11-Hexadecenyl acetate | Z11-16:Ac | Major | [2] |

| (Z)-11-Hexadecen-1-ol | Z11-16:OH | Major | [2] | |

| (Z)-11-Hexadecenal | Z11-16:Ald | Minor | [2] | |

| Heliothis subflexa | (Z)-11-Hexadecenal | Z11-16:Ald | Major | [3] |

| (Z)-11-Hexadecenyl acetate | Z11-16:OAc | Present | [3] | |

| (Z)-7-Hexadecenyl acetate | Z7-16:OAc | Present | [3] | |

| (Z)-9-Hexadecenyl acetate | Z9-16:OAc | Present | [3] |

Table 2: Behavioral Response of Male Ostrinia nubilalis (E-strain) to Pheromone Blends in a Wind Tunnel

| Pheromone Blend Tested | % Upwind Flight | % Source Location | Reference |

| Z11-14:OAc (major) + E11-14:OAc (minor) | High | High | [1] |

| Z11-14:OAc (major) + Z11-16:OAc (minor substitute) | High | High | [1] |

Table 3: Electrophysiological (Single-Sensillum Recordings) Response of Male Ostrinia nubilalis to Pheromone Components

| Pheromone Component | Receptor Neuron | Response Level | Reference |

| (Z)-11-Tetradecenyl acetate (Z11-14:OAc) | OnubOR6 | Strong | [1] |

| (Z)-11-Hexadecenyl acetate (Z11-16:OAc) | OnubOR6 | Strong | [1] |

| (E)-11-Tetradecenyl acetate (E11-14:OAc) | OnubOR3 | Strong | [1] |

| (E)-11-Hexadecenyl acetate (E11-16:OAc) | OnubOR3 | Strong | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. The following are standard protocols for key experiments in the study of insect pheromones.

Pheromone Gland Extraction and Analysis

Objective: To extract and identify the chemical components of an insect's pheromone gland.

Materials:

-

Virgin female insects (at peak calling time)

-

Dissecting microscope and tools (forceps, micro-scissors)

-

Glass vials (1.5 mL) with inserts

-

Hexane (HPLC grade)

-

Internal standard (e.g., dodecyl acetate)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Gland Dissection: Anesthetize a virgin female moth by chilling. Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

-

Extraction: Immediately place the dissected gland into a glass vial containing a known volume of hexane (e.g., 50 µL) and a known amount of an internal standard.

-

Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Sample Preparation: Carefully remove the gland tissue from the solvent. The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

GC-MS Analysis: Inject 1-2 µL of the extract into the GC-MS. The GC is equipped with a non-polar or medium-polarity capillary column. The temperature program is set to separate compounds based on their volatility and polarity. The mass spectrometer is used to identify the compounds based on their mass spectra and retention times compared to synthetic standards.

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a mixture elicit a response from the insect's antenna.

Materials:

-

Live male insects

-

EAG system (amplifier, data acquisition)

-

Glass capillary electrodes

-

Insect Ringer's solution

-

Gas chromatograph with a column effluent splitter

-

Synthetic pheromone standards

Procedure:

-

Antenna Preparation: Anesthetize a male moth and excise one antenna at the base. Mount the antenna between two glass capillary electrodes filled with Ringer's solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the base of the antenna.

-

GC-EAD Setup: The GC is set up as for a standard analysis. The column effluent is split, with one part going to the flame ionization detector (FID) and the other part being delivered over the prepared antenna in a stream of humidified, purified air.

-

Analysis: Inject the pheromone extract or a blend of synthetic standards into the GC. Simultaneously record the signal from the FID and the EAG amplifier.

-

Data Interpretation: Peaks in the FID chromatogram that correspond in time to a depolarization event in the EAG recording are identified as electrophysiologically active compounds.

Wind Tunnel Bioassay

Objective: To assess the behavioral response of insects to airborne pheromone plumes.

Materials:

-

Wind tunnel with controlled airflow, temperature, and light

-

Pheromone dispenser (e.g., rubber septum, filter paper)

-

Video recording equipment

-

Male insects (pre-conditioned to the appropriate photoperiod)

Procedure:

-

Setup: Place the pheromone dispenser at the upwind end of the wind tunnel. Set the wind speed to a level typical for the insect's natural environment (e.g., 30-50 cm/s).

-

Acclimation: Place a male insect in a release cage at the downwind end of the tunnel and allow it to acclimate for a few minutes.

-

Release and Observation: Release the insect and record its flight behavior for a set period (e.g., 3-5 minutes).

-

Behavioral Quantification: Score the observed behaviors, which may include:

-

Activation: Initiation of wing fanning or walking.

-

Take-off: Initiation of flight.

-

Upwind flight: Oriented flight towards the pheromone source.

-

Casting: Zig-zagging flight perpendicular to the wind direction.

-

Source contact: Landing on or near the pheromone source.

-

-

Data Analysis: Compare the percentage of insects exhibiting each behavior in response to different pheromone blends or concentrations.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of this compound and other long-chain acetate pheromones in moths generally follows the fatty acid synthesis pathway with subsequent modifications.

Caption: Proposed biosynthetic pathway for this compound in a moth pheromone gland.

Pheromone Perception and Signal Transduction

The detection of pheromone molecules by an insect antenna initiates a signal transduction cascade that leads to a behavioral response.

Caption: Simplified signaling pathway of pheromone perception in an insect.

Experimental Workflow for Pheromone Identification and Bioassay

The process of identifying and validating a new pheromone component involves a multi-step experimental workflow.

Caption: A typical experimental workflow for insect pheromone research.

Conclusion

This compound and related long-chain acetates are integral components of the chemical communication systems of numerous insect species. While their presence can be subtle, their impact on the specificity and efficacy of pheromone blends is significant. The continued application of advanced analytical and neuroethological techniques, as outlined in this guide, will further elucidate the precise roles of these compounds. This knowledge is not only of fundamental scientific interest but also holds considerable potential for the development of novel, environmentally benign strategies for the management of insect pests in agricultural and public health contexts. The data and protocols presented here provide a foundation for researchers and drug development professionals to explore the multifaceted world of insect chemical communication.

References

- 1. Pheromone Odorant Receptor Responses Reveal the Presence of a Cryptic, Redundant Sex Pheromone Component in the European Corn Borer, Ostrinia nubilalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative studies of female sex pheromone components and male response of the corn stalk borer Sesamia nonagrioides in three different populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipases and carboxylesterases affect moth sex pheromone compounds involved in interspecific mate recognition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophobic Nature of Cetyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl acetate, the ester of cetyl alcohol and acetic acid, is a waxy, water-repellent solid with significant applications in the cosmetic, personal care, and pharmaceutical industries.[1] Its pronounced hydrophobic character is central to its function as a skin conditioning agent, emollient, and formulation texturizer. Understanding the physicochemical basis of its hydrophobicity is crucial for optimizing its use in various formulations, particularly in drug delivery systems where the interaction of excipients with biological membranes can significantly influence product efficacy and stability. This technical guide provides a comprehensive investigation into the hydrophobic nature of this compound, detailing its key physicochemical properties, the experimental protocols for their determination, and the implications of its hydrophobicity in relevant biological contexts.

Physicochemical Properties of this compound

The hydrophobicity of a molecule is quantitatively described by several key physicochemical parameters. For this compound, these properties underscore its limited affinity for aqueous environments and its preference for nonpolar environments.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Reference |

| Water Solubility | 0.00371 mg/L at 25 °C (estimated) | [2] |

| Partially soluble in hot water (1.34x10⁻⁵ g/L) | ||

| Octanol-Water Partition Coefficient (logP o/w) | 7.740 | [2] |

| Appearance | Waxy solid | [1] |

| Solubility in Organic Solvents | Soluble in alcohol, diethyl ether, and acetone | [2] |

Experimental Protocols for Determining Hydrophobicity

The determination of the physicochemical properties that define hydrophobicity is governed by standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.

Water Solubility Determination (OECD Guideline 105)

The water solubility of a substance is defined as its saturation mass concentration in water at a given temperature. For a substance with low solubility like this compound, the Column Elution Method is appropriate.

Methodology:

-

Apparatus Setup: A temperature-controlled column is packed with an inert support material coated with the test substance. A water pump and a system for collecting the eluate are connected to the column.

-

Saturation: Water is passed through the column at a slow, constant flow rate to ensure that it becomes saturated with this compound.

-

Eluate Collection: The aqueous eluate is collected in fractions.

-

Analysis: The concentration of this compound in each fraction is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS), after extraction into an organic solvent.

-

Equilibrium Check: The flow rate is varied to ensure that the measured solubility is independent of the flow rate, confirming that equilibrium was achieved.

-

Data Reporting: The water solubility is reported as the mean concentration from the fractions collected after equilibrium is reached, expressed in mg/L or g/L at the specified temperature.

Octanol-Water Partition Coefficient (logP) Determination (OECD Guideline 107)

The n-octanol/water partition coefficient (Pow) is a measure of a chemical's lipophilicity. For a highly hydrophobic substance like this compound with an expected log Pow greater than 4, the Shake Flask Method requires careful execution to avoid emulsion formation.

Methodology:

-

Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Test Substance Addition: A stock solution of this compound in n-octanol is prepared. This is added to a mixture of the pre-saturated n-octanol and water in a temperature-controlled vessel.

-

Equilibration: The vessel is shaken gently for a prolonged period to allow for partitioning of the this compound between the two phases without forming an emulsion. Centrifugation is used to separate the two phases.

-

Concentration Measurement: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., GC-MS).

-

Calculation of Pow: The partition coefficient is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

-

Log Pow: The final value is expressed as its base-10 logarithm (log Pow).

References

The Role of Cetyl Acetate as a Cosmetic Raw Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl acetate, the ester of cetyl alcohol and acetic acid, is a well-established raw material in the cosmetics and personal care industries.[1][2] This technical guide provides an in-depth analysis of its physicochemical properties, mechanism of action, and comprehensive methodologies for its evaluation. Primarily functioning as an emollient, skin conditioning agent, and masking agent, this compound's efficacy is attributed to its occlusive properties which mitigate transepidermal water loss.[3][4][5] This document outlines detailed experimental protocols for assessing its safety and performance, including in vitro skin irritation and sensitization, percutaneous absorption, and in vivo skin hydration and barrier function. Furthermore, standardized workflows for the complete characterization of this compound as a cosmetic ingredient are presented, providing a framework for researchers and formulation scientists.

Introduction

This compound is a waxy, solid substance with a faint, fruity odor that is practically insoluble in water.[3][6] Its chemical structure, a 16-carbon chain ester, imparts a hydrophobic nature, making it an effective agent for skin conditioning.[3][4] It is utilized in a wide array of cosmetic products, including lotions, creams, hair care products, and makeup.[3] The safety of this compound for use in cosmetics has been affirmed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is not a dermal irritant or sensitizer.[6] In the skin, it is suggested that this compound may be metabolized by cutaneous esterases into cetyl alcohol and acetic acid, both of which have well-established safety profiles in cosmetics.[2][6]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in cosmetic formulations. These properties influence its texture, stability, and interaction with other ingredients and the skin.

| Property | Value | Reference |

| Chemical Name | Hexadecyl acetate | |

| INCI Name | This compound | [4] |

| CAS Number | 629-70-9 | |

| Molecular Formula | C18H36O2 | [7] |

| Molecular Weight | 284.48 g/mol | [7] |

| Appearance | Waxy solid | [3][6] |

| Color | White to colorless | [7] |

| Odor | Faint, fruity | [3] |

| Melting Point | 24.2 °C | [7] |

| Boiling Point | 326.96 °C (estimate) | [7] |

| Specific Gravity | 0.85600 to 0.86200 @ 25.00 °C | [8] |

| Refractive Index | 1.43900 to 1.44500 @ 20.00 °C | [8] |

| Solubility | Insoluble in water. Soluble in alcohol, diethyl ether, and acetone. | [3] |

| logP (o/w) | 7.740 | [9] |

Mechanism of Action: Occlusive Emollience

The primary mechanism of action of this compound on the skin is physical rather than biochemical. It functions as an occlusive emollient, forming a hydrophobic barrier on the stratum corneum. This barrier impedes transepidermal water loss (TEWL), a key factor in maintaining skin hydration and barrier function.[3][4][10] By reducing water evaporation from the skin's surface, this compound helps to keep the skin moisturized, soft, and smooth.[4][10][11]

Experimental Protocols

The following sections detail the methodologies for key experiments to evaluate the safety and efficacy of this compound as a cosmetic raw material.

Safety Assessment

This test assesses the potential of a substance to cause skin irritation.[12][13]

-

Principle: The test material is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Irritant substances cause cell damage, which is quantified by a decrease in cell viability, measured by the MTT assay.[14][15]

-

Methodology:

-

Tissue Preparation: RhE tissues are pre-incubated in a sterile, defined medium.

-

Test Substance Application: A precise amount of this compound (liquid or solid) is applied uniformly to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[14]

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[14]

-

Post-Exposure: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a recovery period (e.g., 42 hours).[14]

-

Viability Assessment: Tissues are incubated with MTT solution. Viable cells convert MTT into a blue formazan salt, which is then extracted. The optical density of the extract is measured spectrophotometrically.

-

Data Interpretation: The percentage of viable cells in the test tissues is calculated relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.[12][13]

-

The HRIPT is the gold standard for assessing the skin sensitization potential of a cosmetic ingredient in humans.[16]

-

Principle: The test material is repeatedly applied to the same site on the skin of human volunteers to induce a potential sensitization (induction phase). After a rest period, the material is applied to a naive site to elicit a response (challenge phase).[16][17]

-

Methodology:

-

Panel Selection: A panel of 50-200 human volunteers is recruited. Subjects with known skin conditions are typically excluded.

-

Induction Phase: The test material (e.g., a formulation containing this compound) is applied under an occlusive or semi-occlusive patch to a designated skin site (e.g., the back) for 24-48 hours. This is repeated 9 times over a 3-week period.[16][17]

-

Scoring: After each application, the site is observed and scored for any signs of irritation (e.g., erythema, edema).

-

Rest Phase: A 10-21 day rest period follows the induction phase to allow for the development of any delayed contact hypersensitivity.[17]

-

Challenge Phase: A challenge patch with the test material is applied to a naive skin site.

-

Final Scoring: The challenge site is scored for any reaction at 24 and 48 hours post-application. The presence of a reaction at the challenge site that was not observed during the induction phase indicates sensitization.

-

This assay determines the rate and extent of absorption of a substance through the skin.[6][18]

-

Principle: The test substance is applied to the epidermal surface of a skin sample mounted in a Franz diffusion cell, which separates a donor and a receptor chamber. The amount of substance that permeates through the skin into the receptor fluid is measured over time.[6][19][20]

-

Methodology:

-

Skin Preparation: Excised human or animal skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor chamber.

-

Test Substance Application: A defined amount of this compound is applied to the skin surface.

-

Receptor Fluid: The receptor chamber is filled with a suitable fluid (e.g., phosphate-buffered saline) maintained at 32°C to mimic physiological conditions.[6]

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid.

-